molecular formula C7H10N2O2 B7568206 2-(3-Hydroxypropyl)pyridazin-3-one

2-(3-Hydroxypropyl)pyridazin-3-one

Cat. No.: B7568206
M. Wt: 154.17 g/mol
InChI Key: ASLIWESLHHFYOL-UHFFFAOYSA-N
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Description

2-(3-Hydroxypropyl)pyridazin-3-one is a pyridazinone derivative characterized by a hydroxypropyl substituent at the 2-position of the pyridazin-3-one core. Pyridazinones are six-membered heterocyclic compounds containing two adjacent nitrogen atoms, which confer unique electronic and steric properties.

Properties

IUPAC Name

2-(3-hydroxypropyl)pyridazin-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O2/c10-6-2-5-9-7(11)3-1-4-8-9/h1,3-4,10H,2,5-6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASLIWESLHHFYOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=O)N(N=C1)CCCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Types of Reactions: 2-(3-Hydroxypropyl)pyridazin-3-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

2-(3-Hydroxypropyl)pyridazin-3-one has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-(3-Hydroxypropyl)pyridazin-3-one involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes or receptors, leading to its therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Pyridazinone Derivatives

Pyridazinone derivatives exhibit diverse pharmacological and chemical behaviors depending on substituent patterns. Below is a comparative analysis of 2-(3-Hydroxypropyl)pyridazin-3-one and related compounds:

Table 1: Key Pyridazinone Derivatives and Their Properties

Compound Name Substituent Position/Group Molecular Weight Key Characteristics Biological/Industrial Relevance
This compound 2-position: 3-hydroxypropyl ~168.17 (calc.) Enhanced solubility via -OH group Potential CNS modulation (inferred)
6-Phenylpyridazin-3(2H)-one 6-position: Phenyl 174.18 (CAS 2166-31-6) Lipophilic, rigid structure Intermediate for antitumor agents
3-Isopropylpyridazin-6-one 3-position: Isopropyl 152.18 (CAS 570416-36-3) Moderate polarity, steric bulk Antimicrobial applications
4-Aminopyridazin-3(2H)-one 4-position: Amino 111.10 (CAS 55271-46-0) High reactivity, hydrogen-bond donor Precursor for agrochemicals

Key Comparisons

Solubility and Polarity: The 3-hydroxypropyl group in this compound likely increases aqueous solubility compared to lipophilic analogs like 6-phenylpyridazin-3(2H)-one . This aligns with trends observed in cannabinoid derivatives, where hydroxyalkyl chains improve water solubility and receptor binding . In contrast, 4-aminopyridazin-3(2H)-one exhibits polarity via its amino group but lacks the extended alkyl chain, limiting its membrane permeability .

Synthetic Accessibility: N-Alkylation of pyridazinones (e.g., using alkyl halides and K₂CO₃ in acetone ) is a common route for introducing substituents. The hydroxypropyl group may require protective strategies to avoid side reactions during synthesis.

Research Findings and Limitations

Synthetic Challenges :

  • The hydroxypropyl group necessitates careful handling to prevent oxidation or undesired cyclization. highlights the use of anhydrous conditions for N-alkylation, which may apply here .

Biological Implications: Hydroxyalkyl chains in pyridazinones could enhance binding to hydrophilic pockets in enzymes or receptors. For example, synthetic cannabinoids with hydroxypropyl groups show high affinity for CB1R , suggesting analogous pyridazinones might interact with similar targets.

Data Gaps: No direct pharmacological data for this compound is available in the provided evidence. Comparisons are extrapolated from structural analogs and related heterocycles.

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